(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone

thiophene metabolism CYP450 isoform selectivity regioisomeric differentiation

This compound offers a structurally differentiated scaffold with a thiophen-3-yl carbonyl (not the common 2-thienyl isomer) and a 4-phenylpyrrolidine core, predicted to confer unique pharmacokinetic and metabolic profiles. With MW 325.39, clogP 2.17, and TPSA 66.10 Ų, it is lead-like and suitable for antibacterial, CNS, and anthelmintic screening. Purity ≥95%, available as a research building block.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 2034374-33-7
Cat. No. B2522612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone
CAS2034374-33-7
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1C(C(CN1C(=O)C2=CSC=C2)C3=NOC=N3)C4=CC=CC=C4
InChIInChI=1S/C17H15N3O2S/c21-17(13-6-7-23-10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-22-19-16/h1-7,10-11,14-15H,8-9H2
InChIKeyGABXNOQFSGMFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS 2034374-33-7): Chemical Identity, Scaffold Class, and Procurement Baseline


(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS 2034374-33-7) is a synthetic small molecule (C₁₇H₁₅N₃O₂S; MW 325.39 g/mol) belonging to the 1,2,4-oxadiazole/pyrrolidine hybrid class [1]. It features a 1,2,4-oxadiazole heterocycle at the pyrrolidine 3-position, a phenyl substituent at the pyrrolidine 4-position, and a thiophen-3-yl carbonyl at the pyrrolidine N1-position. The 1,2,4-oxadiazole/pyrrolidine scaffold has demonstrated activity across multiple target classes, including antibacterial DNA gyrase/topoisomerase IV inhibition with IC₅₀ values in the 180–210 nM range for optimized analogs, anthelmintic activity (IC₅₀ = 0.78–22.4 µM against Haemonchus contortus larval development), and metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulation (EC₅₀ = 430 nM for a close structural analog) [2][3][4]. The compound is commercially available as a research-building block with typical purity of 95% . It is critical to note that no peer-reviewed publication or patent currently reports target-specific quantitative pharmacology for this precise compound; all differential evidence presented herein is derived from structural comparisons, computed physicochemical properties, and scaffold-class activity data.

Why Generic Substitution Fails for (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone: Structural Determinants of Pharmacological Divergence


The 1,2,4-oxadiazole/pyrrolidine scaffold is exquisitely sensitive to substitution patterns, and in-class analogs bearing different heterocyclic carbonyl appendages or regioisomeric thiophene attachments cannot be assumed to be functionally interchangeable [1]. Three structural features of the target compound create a unique pharmacological vector not recapitulated by any single commercially available analog: (i) the thiophen-3-yl (3-thienyl) carbonyl attachment, which places the sulfur atom meta to the carbonyl linkage and alters both the electrostatic potential surface and the preferred torsional angle of the amide bond compared to the thiophen-2-yl regioisomer; (ii) the absence of additional methyl or halogen substituents on the thiophene ring, preserving a molecular weight of 325.39 Da and a clogP of 2.17 — values that place the compound within favorable lead-like chemical space (MW < 350, clogP < 3) [2]; and (iii) the combination of five hydrogen bond acceptors (HBA = 5) with zero hydrogen bond donors (HBD = 0) and only two rotatable bonds (RB = 2), producing a constrained, conformationally restricted pharmacophore with a topological polar surface area (TPSA) of 66.10 Ų [2]. Closest analogs with published pharmacological data, such as CHEMBL1771647 (mGluR5 PAM, EC₅₀ = 430 nM), differ in the oxadiazole regiochemistry (1,2,4-oxadiazol-5-yl vs 3-yl attachment to pyrrolidine), the presence of a 3-fluorophenyl substituent on the oxadiazole, and a thiophen-2-yl carbonyl [3]. These cumulative structural differences make direct activity extrapolation unreliable and underscore the necessity of evaluating this specific compound for target-agnostic screening or scaffold-hopping campaigns rather than relying on data from superficially similar analogs.

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS 2034374-33-7): Quantitative Evidence Guide for Scientific Selection


Thiophen-3-yl vs. Thiophen-2-yl Carbonyl Regioisomerism: Differential Metabolic Liabilities and CYP450 Interaction Profiles

The target compound incorporates a thiophen-3-yl carbonyl (3-thienyl), where the sulfur atom occupies the meta position relative to the carbonyl attachment point. This regioisomeric placement is known to alter the electron density distribution on the thiophene ring compared to thiophen-2-yl carbonyl analogs. In the broader thiophene medicinal chemistry literature, thiophene sulfur oxidation by cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4) is the primary metabolic soft spot, and the position of the sulfur relative to electron-withdrawing substituents dictates the rate of S-oxidation and potential reactive metabolite formation [1]. Thiophen-3-yl regioisomers typically exhibit slower rates of CYP-mediated S-oxidation than thiophen-2-yl congeners due to altered frontier orbital energies at the sulfur atom [1]. The closest pharmacologically characterized analog, CHEMBL1771647, employs a thiophen-2-yl carbonyl and achieves an EC₅₀ of 430 nM at mGluR5 [2]; however, the thiophen-3-yl regioisomerism in the target compound may reduce CYP450-mediated sulfur oxidation susceptibility compared to this analog, though direct comparative metabolic stability data for this specific compound pair are not available in the public domain.

thiophene metabolism CYP450 isoform selectivity regioisomeric differentiation drug metabolism

Molecular Weight and Lead-Likeness Advantage vs. Methyl-Substituted Thiophene and Oxadiazole Analogs

The target compound has a molecular weight of 325.39 g/mol, which is 14.02 g/mol (4.1%) lower than the closest commercially available methyl-substituted analogs: (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (MW 339.41) and (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone (MW 339.41) . In the context of lead-like chemical space criteria (MW ≤ 350 for lead-likeness per the rule of three), the target compound (MW 325.39) resides more comfortably within optimal lead-like boundaries, whereas the methylated analogs (MW 339.41) approach the upper limit. This 14-Dalton difference — though modest — is meaningful in fragment-to-lead optimization where every heavy atom addition consumes a portion of the available molecular property budget. Additionally, the target compound's computed clogP of 2.17 and TPSA of 66.10 Ų compare favorably to the expected increase in lipophilicity (estimated ΔclogP ≈ +0.5) that would accompany methyl group introduction on either the thiophene or oxadiazole ring in the methyl-substituted analogs [1].

lead-like properties molecular weight optimization fragment-based drug discovery physicochemical profiling

Hydrogen Bond Acceptor Count and Predicted Permeability vs. Pyridine-Containing Analog

The target compound possesses five hydrogen bond acceptors (HBA = 5: oxadiazole N and O atoms [3], amide carbonyl oxygen [1], thiophene sulfur [1]) [1]. This compares favorably to the pyridin-2-yl analog — (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone — which contains an additional HBA from the pyridine nitrogen (HBA = 6) . In the context of CNS drug design guidelines, maintaining HBA ≤ 5 is associated with improved passive blood-brain barrier permeability [2]. Furthermore, the pyridine nitrogen introduces a basic center (predicted pKa ≈ 3.5–4.5 for pyridin-2-yl conjugated to a carbonyl), which may increase P-glycoprotein (P-gp) efflux susceptibility compared to the neutral thiophene sulfur of the target compound [2]. The target compound's HBD count of zero is also favorable for passive permeability, as each hydrogen bond donor is estimated to reduce passive permeability by approximately 10-fold in Caco-2 monolayer assays [2].

passive permeability hydrogen bond acceptor CNS drug design physicochemical optimization

Scaffold-Class Antibacterial Activity: DNA Gyrase and Topoisomerase IV Dual Inhibition Benchmarking

While no target-specific antibacterial data exist for CAS 2034374-33-7 itself, the 1,2,4-oxadiazole/pyrrolidine hybrid scaffold has been systematically evaluated for antibacterial activity. In a 2022 study by Frejat et al., a series of 1,2,4-oxadiazole/pyrrolidine hybrids were synthesized and tested against DNA gyrase and topoisomerase IV (Topo IV) [1]. The most potent compounds in that series (compounds 16 and 17) achieved DNA gyrase IC₅₀ values of 180 nM and 210 nM, respectively, compared to novobiocin at 170 nM [1]. Against Escherichia coli Topo IV, compound 17 exhibited an IC₅₀ of 13 µM, comparable to novobiocin (IC₅₀ = 11 µM) [1]. Notably, in minimal inhibitory concentration (MIC) assays, compound 17 outperformed ciprofloxacin against E. coli with an MIC of 55 ng/mL versus 60 ng/mL for ciprofloxacin [1]. The target compound (CAS 2034374-33-7) shares the core 1,2,4-oxadiazole/pyrrolidine pharmacophore with this active series but bears a uniquely positioned 4-phenyl substituent and thiophen-3-yl carbonyl that are absent in the Frejat et al. compounds. This structural differentiation — particularly the 4-phenyl group on the pyrrolidine ring — may confer altered bacterial cell permeability or target engagement kinetics relative to the published series.

antibacterial drug discovery DNA gyrase inhibition topoisomerase IV dual-target inhibitors antimicrobial resistance

Anthelmintic Activity Class Benchmark: Pyrrolidine-Oxadiazole Scaffold Potency Against Haemonchus contortus

The pyrrolidine-oxadiazole scaffold has demonstrated promising anthelmintic activity. Ruan et al. (2020) optimized a phenotypic hit against Haemonchus contortus (barber's pole worm) and identified pyrrolidine-oxadiazole compounds with IC₅₀ values of 0.78–22.4 µM against larval motility and development [1]. These compounds were also reported to be highly selective in a mammalian cell counter-screen, suggesting a favorable therapeutic window for antiparasitic applications [1]. The target compound (CAS 2034374-33-7) contains the pyrrolidine-oxadiazole core present in this anthelmintic series but is distinguished by its 4-phenyl substitution on the pyrrolidine ring — a structural feature not present in the Ruan et al. compounds. In the anthelmintic series, SAR studies indicated that the nature of the substituent on the oxadiazole ring and the N-acyl group on the pyrrolidine nitrogen were critical determinants of both potency and mammalian cell selectivity [1]. The thiophen-3-yl carbonyl of the target compound represents an unexplored vector in this activity space, offering potential for novel anthelmintic IP generation.

anthelmintic discovery Haemonchus contortus phenotypic screening antiparasitic veterinary parasitology

Conformational Restriction Advantage: Low Rotatable Bond Count vs. Flexible-Chain Analogs

The target compound has only two rotatable bonds (RB = 2), as determined by computed molecular descriptors [1]. This low rotatable bond count places the compound in a favorable region of oral bioavailability space: compounds with ≤ 7 rotatable bonds are associated with higher probability of acceptable oral bioavailability [2]. By comparison, analogs in which the thiophen-3-yl carbonyl is replaced with a more flexible linker — such as (Z)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (MW 365.45, RB = 4) — exhibit twice the number of rotatable bonds . Each additional rotatable bond is estimated to reduce oral bioavailability probability by approximately 10% and increases the entropic penalty upon target binding [2]. The conformational rigidity of the target compound (RB = 2) is a direct consequence of the direct thiophene-carbonyl attachment and the constrained 4-phenylpyrrolidine ring system, and it is predicted to confer superior ligand efficiency indices (LE ≈ 0.30–0.35 kcal/mol per heavy atom) compared to more flexible analogs when binding data become available.

conformational restriction rotatable bonds ligand efficiency binding entropy oral bioavailability

Optimal Research and Industrial Application Scenarios for (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS 2034374-33-7)


Scaffold-Hopping and IP-Generating Antibacterial Lead Discovery Leveraging the 4-Phenylpyrrolidine Motif

The 1,2,4-oxadiazole/pyrrolidine scaffold has validated dual DNA gyrase/topoisomerase IV inhibitory activity, with optimized analogs achieving IC₅₀ values of 180–210 nM against DNA gyrase and MIC values of 55 ng/mL against E. coli, surpassing ciprofloxacin (60 ng/mL) [1]. The target compound (CAS 2034374-33-7) introduces a 4-phenyl substituent on the pyrrolidine ring that is absent from all published antibacterial 1,2,4-oxadiazole/pyrrolidine series. This structural modification represents a novel IP position within a validated antibacterial pharmacophore. Procurement is indicated for medicinal chemistry teams seeking to evaluate whether the 4-phenylpyrrolidine substitution pattern can enhance bacterial cell permeability (potentially through improved interactions with the Gram-negative outer membrane) or alter the target engagement kinetics relative to the unsubstituted pyrrolidine series. The compound's favorable physicochemical profile (MW 325.39, clogP 2.17, TPSA 66.10 Ų) [2] aligns well with antibacterial lead-like criteria.

Metabolic Stability-Focused CNS Screening Exploiting Thiophene-3-yl Regioisomerism

The thiophen-3-yl carbonyl attachment in the target compound is predicted to confer reduced CYP450-mediated sulfur oxidation susceptibility compared to thiophen-2-yl analogs, based on established thiophene metabolic SAR [1]. For CNS-targeted screening programs where metabolic stability and passive permeability are critical selection filters, the target compound combines: (i) the metabolically differentiated thiophene-3-yl regioisomer; (ii) an HBA count of 5 and HBD count of 0, both within optimal CNS drug space parameters [2]; and (iii) a TPSA of 66.10 Ų, below the 70–90 Ų threshold associated with favorable brain penetration [2]. The closest pharmacologically characterized analog (CHEMBL1771647, EC₅₀ = 430 nM at mGluR5) demonstrates that oxadiazole/pyrrolidine/thiophene hybrids can engage CNS-relevant targets [3], but its thiophen-2-yl carbonyl and 3-fluorophenyl oxadiazole substitution create a different pharmacological and metabolic profile than the target compound. This compound is best deployed in broad-panel CNS target screens or phenotypic CNS assays where metabolic stability differentiation from existing thiophene-containing screening compounds is desired.

Anthelmintic Screening with Structural Differentiation from Existing Pyrrolidine-Oxadiazole IP

The pyrrolidine-oxadiazole scaffold has demonstrated anthelmintic activity against Haemonchus contortus with IC₅₀ values of 0.78–22.4 µM in larval development and motility assays, with high selectivity over mammalian cells [1]. The target compound (CAS 2034374-33-7) provides a structurally differentiated entry point into this activity space: the 4-phenyl substituent on the pyrrolidine ring and the thiophen-3-yl carbonyl are both absent from the published anthelmintic SAR series. For veterinary parasitology research groups or animal health discovery organizations addressing the growing problem of anthelmintic resistance, this compound offers an opportunity to evaluate whether these structural modifications can maintain or improve upon the sub-micromolar potency of the existing series while generating novel composition-of-matter IP. The compound's computed Rule-of-Three compliance (MW < 350, clogP < 3) [2] also supports its suitability as a starting point for fragment-to-lead approaches in anthelmintic drug discovery.

Fragment-to-Lead Optimization Leveraging Conformational Rigidity and Low Molecular Weight

With a molecular weight of 325.39 g/mol, only two rotatable bonds, and compliance with lead-like physicochemical criteria (clogP 2.17, TPSA 66.10 Ų, HBA 5, HBD 0) [1], the target compound is positioned as an attractive starting point for fragment-to-lead or hit-to-lead optimization programs. The conformational rigidity (RB = 2) predicts favorable ligand efficiency metrics upon target engagement [2], while the molecular weight (325.39 Da) provides approximately 25 Da of property budget headroom below the lead-like MW ceiling of 350 Da for subsequent optimization cycles. This is in contrast to methyl-substituted analogs (MW 339.41) that leave minimal room for further molecular weight expansion [3]. The compound is particularly well-suited for structure-based drug design (SBDD) campaigns where the constrained 4-phenylpyrrolidine-oxadiazole core can serve as a rigid anchoring fragment, with the thiophen-3-yl carbonyl vector available for systematic exploration of binding pocket interactions through parallel amide bond diversification chemistry.

Quote Request

Request a Quote for (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.